molecular formula C19H13BrFN5O2S B2694564 2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1223845-00-8

2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2694564
CAS RN: 1223845-00-8
M. Wt: 474.31
InChI Key: AWVBBOJHXYPRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline family . These compounds have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives can be analyzed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . Unfortunately, specific molecular structure details for the requested compound were not found in the available literature.

Scientific Research Applications

Molecular Probes for Adenosine Receptors

Research on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has identified compounds like SCH 442416 displaying high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). Such compounds have been developed as molecular probes for studying the A2AAR, with modifications allowing for fluorescent labeling and radiolabeling, suggesting potential applications in diagnostic imaging and therapeutic targeting of conditions influenced by adenosine receptor activity (Kumar et al., 2011).

Insecticidal Applications

Derivatives of the related chemical families have been evaluated for insecticidal activity, with studies revealing that compounds incorporating thiadiazole moieties exhibit potent effects against pests like the cotton leafworm, Spodoptera littoralis. This suggests potential agricultural applications for controlling pest populations and protecting crops (Fadda et al., 2017).

Antimicrobial and Anticancer Properties

Several studies have synthesized and tested derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine for antimicrobial and anticancer activities. Compounds in this family have shown promising results against a variety of bacterial strains and cancer cell lines, indicating their potential as leads for the development of new therapeutic agents (Abunada et al., 2008).

properties

IUPAC Name

2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN5O2S/c20-12-1-7-15(8-2-12)25-9-10-26-17(18(25)28)23-24-19(26)29-11-16(27)22-14-5-3-13(21)4-6-14/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVBBOJHXYPRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

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